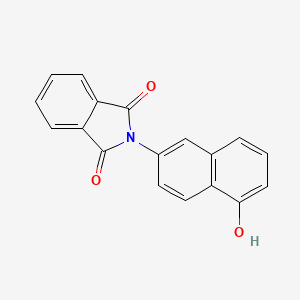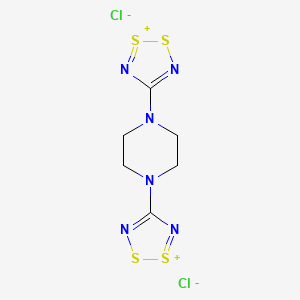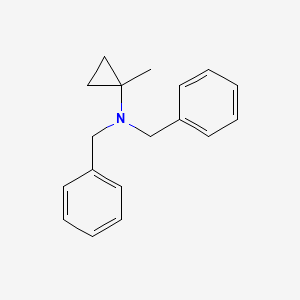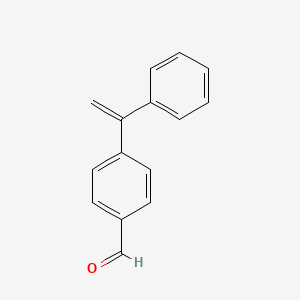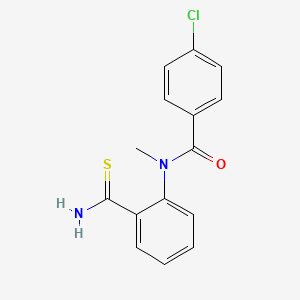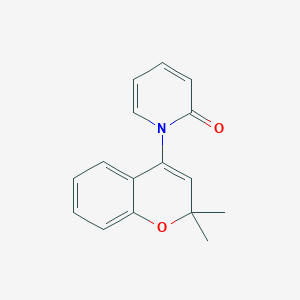
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- is a chemical compound that belongs to the class of pyridinones and benzopyrans. This compound is characterized by its unique structure, which includes a pyridinone ring fused with a benzopyran moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a pyridinone derivative with a benzopyran precursor. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- involves its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, leading to various biological effects. For instance, it has been shown to inhibit histone deacetylase (HDAC) activity, which can result in the modulation of gene expression and induction of cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-7-(diethylamino)-2H-1-benzopyran-2-one
- N-(6-Acetyl-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-3-chloro-4-fluoro-benzamide
- N-aryl-N′-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)ureas
Uniqueness
2(1H)-Pyridinone, 1-(2,2-dimethyl-2H-1-benzopyran-4-yl)- is unique due to its specific structural features that confer distinct chemical and biological properties. Its ability to interact with HDACs and other molecular targets sets it apart from similar compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
220597-46-6 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-(2,2-dimethylchromen-4-yl)pyridin-2-one |
InChI |
InChI=1S/C16H15NO2/c1-16(2)11-13(17-10-6-5-9-15(17)18)12-7-3-4-8-14(12)19-16/h3-11H,1-2H3 |
InChI Key |
BUTIXGPZGLGTDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2O1)N3C=CC=CC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


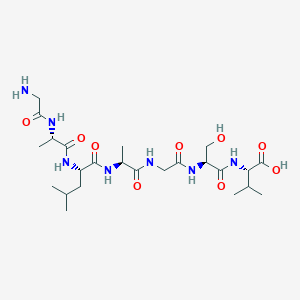
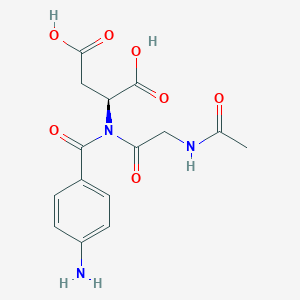
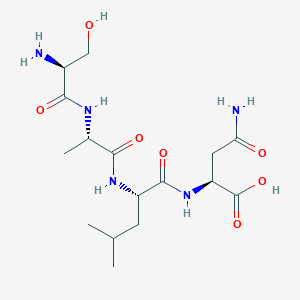
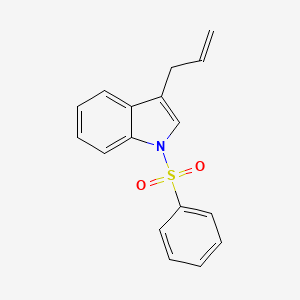

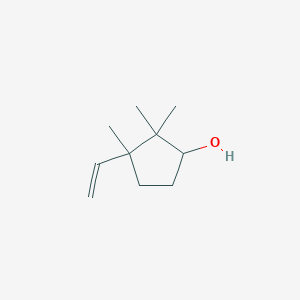
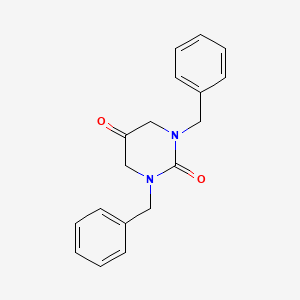
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
